molecular formula C9H14BNO3 B12121913 Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- CAS No. 1310404-71-7

Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-

Cat. No.: B12121913
CAS No.: 1310404-71-7
M. Wt: 195.03 g/mol
InChI Key: XPQFZRUFFSYEKR-UHFFFAOYSA-N
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Description

Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring. This compound is part of a broader class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- typically involves the reaction of a pyrrole derivative with a boronic acid precursor. One common method is the Suzuki–Miyaura coupling, which uses palladium as a catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents is often employed to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield borate esters, while substitution reactions can produce various aryl or alkyl derivatives .

Scientific Research Applications

Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- has numerous applications in scientific research:

    Chemistry: Used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Acts as a molecular probe for detecting diols in biological systems.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- exerts its effects involves the formation of reversible covalent bonds with diols. This interaction can modulate the activity of enzymes and other biological molecules, making it useful in various biochemical assays and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Uniqueness

Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of the pyrrole ring and the dimethyl-1-oxopropyl group enhances its stability and specificity in binding to diols compared to other boronic acids .

Properties

CAS No.

1310404-71-7

Molecular Formula

C9H14BNO3

Molecular Weight

195.03 g/mol

IUPAC Name

[1-(2,2-dimethylpropanoyl)pyrrol-2-yl]boronic acid

InChI

InChI=1S/C9H14BNO3/c1-9(2,3)8(12)11-6-4-5-7(11)10(13)14/h4-6,13-14H,1-3H3

InChI Key

XPQFZRUFFSYEKR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CN1C(=O)C(C)(C)C)(O)O

Origin of Product

United States

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